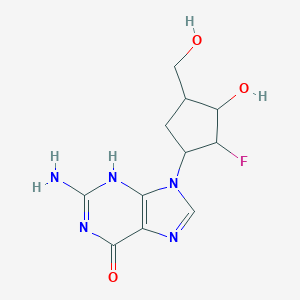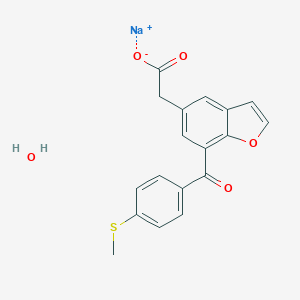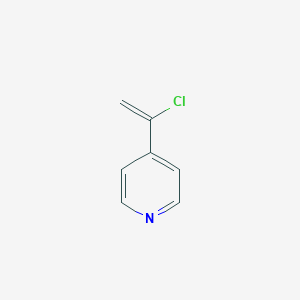
4-(1-Chlorovinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Chlorovinyl)pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-(1-chloroethyl)pyridine or 4-chloro-1-vinylpyridine and is a colorless liquid with a pungent odor.
Mécanisme D'action
The mechanism of action of 4-(1-Chlorovinyl)pyridine is not well understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in microorganisms. This compound has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(1-Chlorovinyl)pyridine exhibits low toxicity and does not cause any significant biochemical or physiological effects in humans. However, this compound has been found to cause skin irritation and respiratory problems in some individuals, and caution should be exercised when handling this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1-Chlorovinyl)pyridine is its excellent antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, this compound is relatively easy to synthesize and can be used in the synthesis of various organic compounds. However, one of the main limitations of 4-(1-Chlorovinyl)pyridine is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research and development of 4-(1-Chlorovinyl)pyridine. One potential direction is the development of new antibiotics and antifungal agents based on this compound. Additionally, this compound can be used in the synthesis of various organic compounds, including pyridine-based ligands and polymers. Further research is needed to understand the mechanism of action of 4-(1-Chlorovinyl)pyridine and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis method of 4-(1-Chlorovinyl)pyridine involves the reaction of 4-pyridinemethanol with thionyl chloride, followed by the addition of sodium hydride and allyl chloride. This process results in the formation of 4-(1-Chlorovinyl)pyridine, which can be further purified using column chromatography.
Applications De Recherche Scientifique
4-(1-Chlorovinyl)pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound has been found to exhibit excellent antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, 4-(1-Chlorovinyl)pyridine has been used in the synthesis of various organic compounds, including pyridine-based ligands and polymers.
Propriétés
Numéro CAS |
100325-28-8 |
|---|---|
Nom du produit |
4-(1-Chlorovinyl)pyridine |
Formule moléculaire |
C7H6ClN |
Poids moléculaire |
139.58 g/mol |
Nom IUPAC |
4-(1-chloroethenyl)pyridine |
InChI |
InChI=1S/C7H6ClN/c1-6(8)7-2-4-9-5-3-7/h2-5H,1H2 |
Clé InChI |
CCVXDQBJSNUYNP-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=NC=C1)Cl |
SMILES canonique |
C=C(C1=CC=NC=C1)Cl |
Synonymes |
Pyridine, 4-(1-chloroethenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)
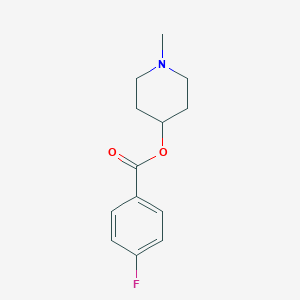

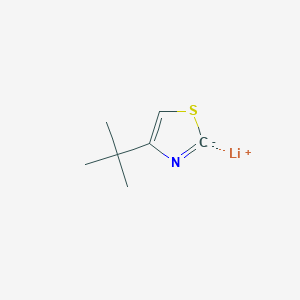
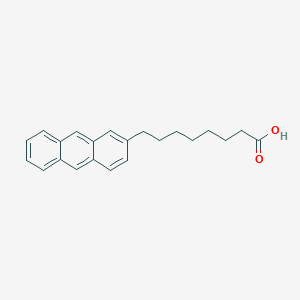
![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)
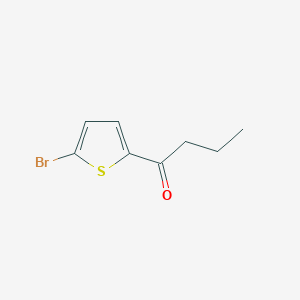
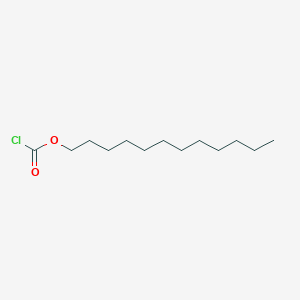
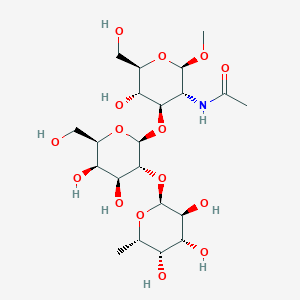
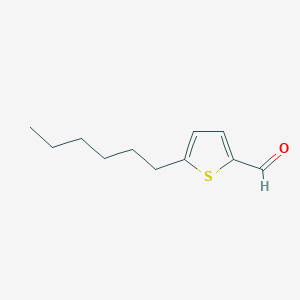
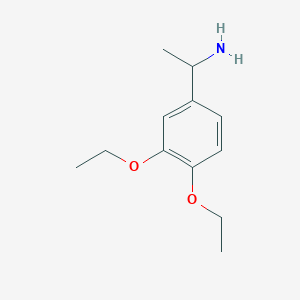
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile](/img/structure/B33652.png)
